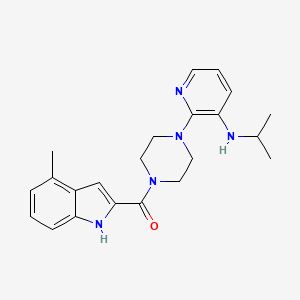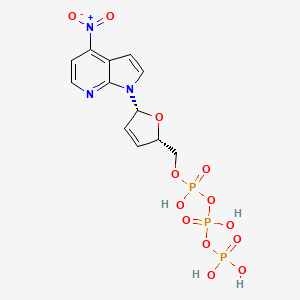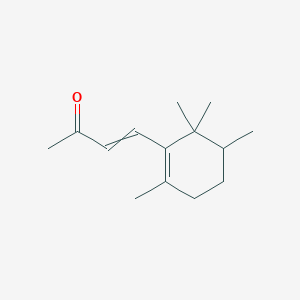
Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzoyl group, a bromophenyl group, a cyclohexylamino group, and a methyl group, all attached to the acetamide backbone. It is typically used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride typically involves multi-step organic reactions. The process may start with the bromination of a benzoyl compound, followed by the introduction of the cyclohexylamino group through nucleophilic substitution. The final step often involves the methylation of the acetamide group. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions may produce various substituted acetamides.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and bromophenyl groups may play a role in binding to these targets, while the cyclohexylamino and methyl groups may influence the compound’s overall activity and selectivity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(2-benzoylphenyl)-2-(cyclohexylamino)-N-methyl-
- Acetamide, N-(4-bromophenyl)-2-(cyclohexylamino)-N-methyl-
- Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(cyclohexylamino)-N-methyl-
Uniqueness
Compared to similar compounds, Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets
Propiedades
Número CAS |
76938-21-1 |
|---|---|
Fórmula molecular |
C22H26BrClN2O2 |
Peso molecular |
465.8 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C22H25BrN2O2.ClH/c1-25(21(26)15-24-18-10-6-3-7-11-18)20-13-12-17(23)14-19(20)22(27)16-8-4-2-5-9-16;/h2,4-5,8-9,12-14,18,24H,3,6-7,10-11,15H2,1H3;1H |
Clave InChI |
USZOQOGDNUNOKU-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2)C(=O)CNC3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


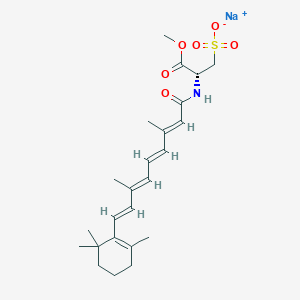
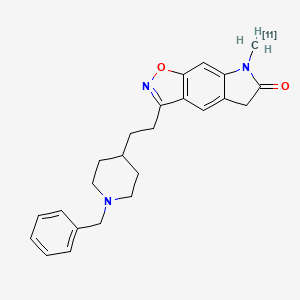



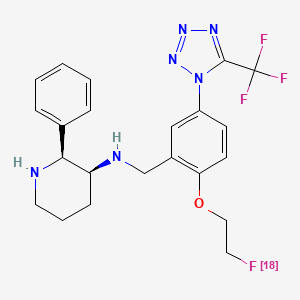


![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)
